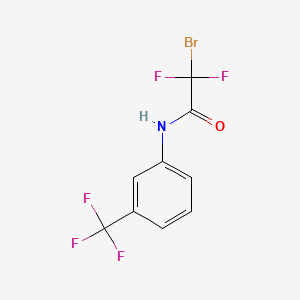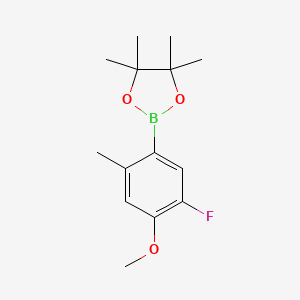
2-(2-Chloroethyl)-1,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at the 1 and 4 positions, and a 2-chloroethyl group is attached at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethoxybenzene typically involves the alkylation of 1,4-dimethoxybenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide to deprotonate the hydroxyl group of 2-chloroethanol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the product compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethoxybenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy groups can also participate in oxidation reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of the benzene ring.
Mustard gas (bis(2-chloroethyl) sulfide): Contains two chloroethyl groups attached to a sulfur atom.
Tris(2-chloroethyl) phosphate: Contains three chloroethyl groups attached to a phosphate group.
Eigenschaften
CAS-Nummer |
51016-50-3 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
CQUYANXSZXKQAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)









![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
